molecular formula C21H23ClN4O5 B4198499 N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No. B4198499
M. Wt: 446.9 g/mol
InChI Key: DPIXHYXPBPBJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide, also known as CP-122,288, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation and tissue damage. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of specific signaling pathways involved in disease progression. In cancer research, this compound has been shown to inhibit the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and survival. In inflammation research, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurological research, this compound has been shown to inhibit the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce tumor growth and metastasis, and enhance the efficacy of chemotherapy and radiation therapy. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, reduce tissue damage, and improve tissue repair. In neurological research, this compound has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for specific signaling pathways, which allows for precise targeting of disease pathways. Another advantage is its favorable pharmacokinetic properties, such as good oral bioavailability and long half-life, which allows for convenient dosing and sustained therapeutic effects. However, one of the limitations is its potential toxicity and side effects, which require careful evaluation and monitoring in preclinical and clinical studies. Another limitation is its limited solubility in aqueous solutions, which requires the use of organic solvents for administration and formulation.

Future Directions

There are several future directions for the research and development of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide. One direction is the optimization of its pharmacokinetic properties and formulation for clinical use. Another direction is the evaluation of its safety and efficacy in clinical trials for various diseases. Another direction is the identification of novel targets and signaling pathways for this compound, which may expand its therapeutic applications. Finally, another direction is the development of novel analogs and derivatives of this compound, which may improve its potency, selectivity, and pharmacokinetic properties.

properties

IUPAC Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O5/c1-2-21(28)25-11-9-24(10-12-25)19-8-3-15(22)13-18(19)23-20(27)14-31-17-6-4-16(5-7-17)26(29)30/h3-8,13H,2,9-12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIXHYXPBPBJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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